
Dalfampridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dalfampridine can be synthesized from 4-pyridinecarbonitrile using a one-pot procedure . The process involves the reduction of 4-pyridinecarbonitrile to 4-aminopyridine, which is then purified and crystallized . The reaction conditions typically involve the use of reducing agents and solvents such as methanol or ethanol .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but on a much larger scale .
Chemical Reactions Analysis
Types of Reactions
Dalfampridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: The reduction of 4-pyridinecarbonitrile to 4-aminopyridine is a key step in its synthesis.
Substitution: This compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives of this compound, while substitution reactions can yield a wide range of substituted pyridines .
Scientific Research Applications
Clinical Applications
- Improvement of Walking Ability
- Cognitive Function Enhancement
- Balance and Falls Prevention
Case Study: this compound and Physical Therapy
A detailed case report examined the combined effects of this compound extended release and gait training on balance in MS patients. The study found that participants showed marked improvements in both walking speed and balance, leading to a decreased risk of falls .
Case Study: Cognitive Processing
In another study focusing on cognitive processing speed, patients treated with this compound demonstrated improvements on the Symbol Digit Modalities Test. Although the results were not statistically significant across all measures, there was a notable trend towards enhancement in cognitive performance compared to the placebo group .
Adverse Effects and Considerations
While this compound is generally well-tolerated, it is associated with certain adverse effects, primarily involving the nervous system. Commonly reported side effects include dizziness, paresthesia, and seizures . Clinicians are advised to monitor neurological symptoms closely during treatment.
Data Table: Summary of Clinical Trials
Study | Population | Treatment | Outcome | Results |
---|---|---|---|---|
Phase 3 Trial (MS-F203) | 239 MS patients | This compound 10 mg BID | Walking ability | 42.9% showed improvement vs 9.3% placebo (p < 0.0001) |
Meta-analysis | Various studies | This compound vs placebo | Cognitive function | Significant improvement in SDMT scores (WMD = 4.47, p < 0.00001) |
Balance Study | Adults with MS | This compound + PT | Balance & falls risk | Reduced fall rates observed |
Mechanism of Action
Dalfampridine works by inhibiting voltage-gated potassium channels in the central nervous system . This inhibition helps maintain the transmembrane potential and prolongs the action potential, which is crucial for the conduction of nerve impulses in demyelinated axons . By blocking potassium channels, this compound ensures that the current available is sufficient to stimulate conduction in these damaged axons .
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinamine
- Fampridine
- Fampridinum
- p-Aminopyridine
- γ-Aminopyridine
Uniqueness
Dalfampridine is unique among these compounds due to its specific use in improving motor function in multiple sclerosis patients . While other similar compounds may have similar chemical structures, this compound’s clinical application and effectiveness in enhancing mobility set it apart .
Biological Activity
Dalfampridine, also known as 4-aminopyridine (4-AP), is a potassium channel blocker primarily indicated for improving walking speed in patients with multiple sclerosis (MS). This article explores the biological activity of this compound, its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound functions as a broad-spectrum inhibitor of voltage-sensitive potassium channels . In patients with MS, demyelination exposes potassium channels, leading to an efflux of potassium ions that disrupts neuronal excitability and impairs action potential generation. By blocking these channels, this compound helps maintain the transmembrane potential and prolongs action potentials in demyelinated axons, thereby facilitating neuromuscular transmission and improving impulse conduction .
Absorption and Bioavailability
This compound is rapidly absorbed when administered orally. The pharmacokinetic profile includes:
- Tmax (Time to Maximum Concentration) :
- Immediate release: 1 hour
- Extended release: 3.5 hours
- Cmax (Maximum Plasma Concentration) for 10 mg extended release: 17.3 - 21.6 ng/mL
- Relative Bioavailability : 96% when compared to an aqueous oral solution .
Food Interaction
A study indicated that the administration of this compound after a high-fat meal resulted in a 23% increase in Cmax , though it did not significantly affect overall bioavailability (AUC) values, suggesting that it can be taken without regard to meals .
Clinical Efficacy
This compound's efficacy was established through several clinical trials. Notably:
- In two phase III trials, approximately one-third of patients treated with this compound showed significant improvement in walking speed compared to placebo. The average increase in walking speed was around 25% , which is clinically meaningful for patients .
- A responder was defined as a patient who consistently demonstrated faster walking speeds on the Timed 25 Foot Walk (T25FW) compared to baseline measurements .
Safety Profile
This compound is generally well-tolerated, but it can cause side effects such as dizziness and headaches. Notably:
- In clinical trials, adverse events were reported in about 26.7% of participants, with most being mild to moderate in severity .
- Long-term safety data have shown that the incidence of serious adverse events remains low over extended use .
Data Summary Table
Parameter | Value |
---|---|
Tmax (Immediate Release) | 1 hour |
Tmax (Extended Release) | 3.5 hours |
Cmax (10 mg Extended Release) | 17.3 - 21.6 ng/mL |
Bioavailability | 96% |
Responder Rate | ~33% |
Average Walking Speed Improvement | ~25% |
Case Studies
-
Clinical Trial Case Study :
In a double-blind randomized controlled study involving MS patients, this compound was shown to significantly enhance action potential conduction in demyelinated axons. This study provided evidence supporting its use in improving functional outcomes post-stroke as well . -
Long-term Use Case Study :
A five-year post-marketing safety analysis presented at a major conference highlighted the sustained efficacy and safety of this compound in real-world settings, confirming its role as an important therapeutic option for MS patients .
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a randomized controlled trial (RCT) to evaluate dalfampridine’s efficacy in improving gait speed in multiple sclerosis (MS)?
- Methodological Answer : RCTs should employ double-blind, placebo-controlled designs with dose-ranging arms (e.g., 10–20 mg twice daily). The Timed 25-Foot Walk (T25FW) is a validated primary outcome measure, but variability (7–16%) must be accounted for by repeated baseline assessments and standardized protocols. Secondary measures like lower extremity strength and patient-reported outcomes (e.g., MS Walking Scale-12) should align with pre-specified endpoints. Post-hoc analyses should define "consistent responders" (≥20% T25FW improvement) to identify treatment-responsive subgroups .
Q. How should analytical methods for quantifying this compound in pharmaceutical formulations be validated?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with isocratic elution (e.g., acetonitrile:phosphate buffer) is recommended. Validation must follow ICH guidelines, including parameters like linearity (2–50 µg/mL), precision (%RSD <2%), accuracy (98–102%), and forced degradation studies under acidic/alkaline, oxidative, thermal, and photolytic conditions. System suitability tests (retention time, tailing factor) ensure reproducibility across laboratories .
Q. What are the standardized protocols for assessing gait speed improvements in MS clinical trials using this compound?
- Methodological Answer : The T25FW should be administered in a controlled environment with three consecutive trials per visit. A ≥20% improvement from baseline is clinically meaningful and correlates with self-reported ambulation gains (MSWS-12 effect size >0.4). Intra-visit variability (7–9%) necessitates averaging multiple measurements to reduce noise .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between prospective and post-hoc analyses in this compound trials?
- Methodological Answer : Post-hoc analyses often identify responder subgroups (e.g., 36.7% vs. 8.5% placebo), but prospective trials should pre-define responder criteria to avoid bias. Sensitivity analyses (e.g., excluding outliers) and stratification by baseline disability (EDSS scores) enhance robustness. Meta-regression of pooled data (e.g., 533 patients from phase III trials) can quantify confounding variables .
Q. What methodological frameworks are effective for comparing this compound with rehabilitation interventions (e.g., gait training) in MS?
- Methodological Answer : Parallel-group RCTs with active comparators should use matched dosing schedules (e.g., 12-week interventions) and dual primary endpoints (T25FW for pharmacotherapy; task-specific gait training metrics for rehabilitation). Blinded assessors and crossover designs minimize placebo effects. Systematic reviews must prioritize RCTs with comparable populations and outcome measures .
Q. How should meta-analyses address heterogeneity in this compound trial designs (e.g., dosing, outcome measures)?
- Methodological Answer : Use random-effects models to account for variability in dosing (10–20 mg BID) and inclusion criteria (relapsing vs. progressive MS). Subgroup analyses by dose, MS subtype, and trial duration (e.g., 14–15 weeks) clarify treatment effects. Exclude studies with non-placebo controls or non-English datasets to reduce bias .
Q. What strategies are used to characterize this compound metabolites and potential drug-drug interactions in pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies primary metabolites (e.g., 3-hydroxy-dalfampridine). In vitro assays using human liver microsomes assess cytochrome P450 interactions. Population pharmacokinetic models quantify inter-individual variability in clearance rates, particularly in renal-impaired patients .
Q. What are best practices for reporting stability data in this compound formulation studies?
- Methodological Answer : Stability-indicating methods must demonstrate specificity for this compound under stress conditions (e.g., 0.1N HCl, 3% H₂O₂). Accelerated stability studies (40°C/75% RH) over 6 months validate shelf-life claims. Data should include degradation kinetics (e.g., t90 values) and chromatographic resolution of degradants (R >2.0) .
Q. Data Presentation and Reproducibility
Q. How should supplementary materials be structured to ensure reproducibility of this compound studies?
- Methodological Answer : Provide detailed HPLC parameters (column type, mobile phase ratios), raw T25FW datasets, and statistical code (e.g., R or SAS scripts). Supplementary tables should list excluded trials with rationale (e.g., non-placebo controls) and adverse event profiles stratified by dose .
Q. What criteria define clinically significant vs. statistically significant outcomes in this compound research?
Properties
IUPAC Name |
pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYPUAOHBNCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023870 | |
Record name | 4-Aminopyridine | |
Source | EPA DSSTox | |
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Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor. | |
Record name | 4-Aminopyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
273°C, 273 °C, 524.3 °F | |
Record name | Dalfampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06637 | |
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Record name | 4-AMINOPYRIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
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Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/830 | |
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Solubility |
In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol | |
Record name | Dalfampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06637 | |
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Record name | 4-AMINOPYRIDINE | |
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Density |
1.2607 | |
Record name | 4-AMINOPYRIDINE | |
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URL | https://www.osha.gov/chemicaldata/830 | |
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Vapor Pressure |
0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C | |
Record name | 4-Aminopyridine | |
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Mechanism of Action |
In MS, axons are progressively demyelinated which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability. The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential. Dalfampridine inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong action potential. In other words, dalfampridine works to make sure that the current available is high enough to stimulate conduction in demyelinated axons that are exposed in MS patients. Furthermore, it facilitates neuromuscular and synaptic transmission by relieving conduction blocks in demyelinated axons., Electrophysiological dysfunction of Purkinje cells causes cerebellar ataxia. Recent studies indicated that 4-aminopyridine (4-AP) can prevent the attacks in patients with episodic ataxia type 2. However, the cellular mechanism(s) by which 4-AP might be beneficial for the improvement of motor function remain unclear. Here, electrophysiological and behavioral consequences of in vivo co-treatment with 4-AP against 3-acetylpyridine (3-AP)-induced ataxia in rats were assessed. Combined treatment with 4-AP partially improved motor behavior compared to the ataxic rats. Treatment with 3-AP alone induced plastic alterations in the cells' intrinsic properties, so that the latency of the initial neural spike was significantly increased (Pb 0.001); however, both instantaneous firing frequency and amplitude of calcium spikes were significantly (Pb 0.001) suppressed. 3-AP treatment also resulted in significant decrease in the duration of action potential (Pb 0.05) and the amplitude of after hyperpolarization (Pb 0.05) as well as post-stimulus hyperpolarization potentials (Pb 0.001). Purkinje cells in rats co-treated with 4-AP, however, fired predominantly in rhythmic bursts. The mean amplitude of Ca2+ spikes was significantly (Pb 0.001) greater compared to ataxic rats, but similar to control value. As evidenced by a significant decrease (Pb 0.001) in the first spike latency, the cells' intrinsic excitability was also increased. In 4-AP co-treated group, the duration of action potential was also significantly lengthened (Pb 0.001) compared to control and 3-AP group. These results suggest that modulation of intrinsic electrical properties and potentiation of Ca2+ channels function caused by in vivo 4-AP treatment is likely to be partly responsible for its neuroprotective action., 4-Aminopyridine enhances the release of acetylcholine pre synaptically, increasing the force of muscle contraction. It antagonizes the neuromuscular blockade produced by many antibiotics. 4-Aminopyridine is relatively free of muscarinic side effects." 4-Aminopyridine readily crosses the blood brain barrier. It may be useful as an antagonist of nondepolarizing neuromuscular blocking agents such as d-tubocurarine, gallamine, pancuronium, atracurium, vecuronium, doxacurium, and pipecuronium., 4-Aminopyridine blocks potassium ion channels and increases acetylcholine (ACh) levels at the synapses and neuromuscular junctions., 4-Aminopyridine block voltage-dependent potassium channels, producing secondary effects on calcium channels and influx of the cation, and this promotes release of acetylcholine., For more Mechanism of Action (Complete) data for 4-AMINOPYRIDINE (11 total), please visit the HSDB record page. | |
Record name | Dalfampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06637 | |
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Record name | 4-AMINOPYRIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
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Color/Form |
White crystals, Crystals, Fine white powder, Needles from benzene | |
CAS No. |
504-24-5, 29212-32-6, 916979-36-7 | |
Record name | 4-Aminopyridine | |
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Record name | 4(1H)-Pyridinimine | |
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Record name | 4-Pyridinamine, labeled with deuterium | |
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Record name | Dalfampridine [USAN:INN] | |
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Record name | Dalfampridine | |
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URL | https://www.drugbank.ca/drugs/DB06637 | |
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Record name | Fampridine | |
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Record name | DALFAMPRIDINE | |
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Record name | 4-AMINOPYRIDINE | |
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Record name | 4-AMINOPYRIDINE | |
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Melting Point |
157-161°C, 159.0 °C, 604.4 °F | |
Record name | Dalfampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06637 | |
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Record name | 4-AMINOPYRIDINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/830 | |
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Retrosynthesis Analysis
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